1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
1-acetyl-1,3-diazaspiro[44]nonane-2,4-dione is a chemical compound with the molecular formula C7H10N2O2 It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Tetramethylenehydantoin
- 5,5-Tetramethylenespirohydantoin
- Cyclopentane-5-spirohydantoin
Uniqueness
1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1012-35-7 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)11-8(14)10-7(13)9(11)4-2-3-5-9/h2-5H2,1H3,(H,10,13,14) |
InChI Key |
ZKYOZCXGILTYOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
1012-35-7 | |
Synonyms |
1-Acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
Origin of Product |
United States |
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